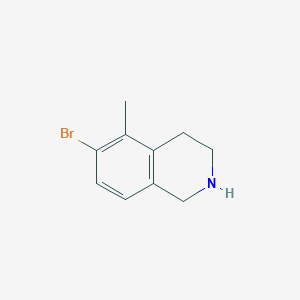

6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

Description

6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrN) is a tetrahydroisoquinoline (THIQ) derivative featuring a bromine atom at the 6-position and a methyl group at the 5-position on its bicyclic aromatic framework. THIQ derivatives are pivotal in medicinal chemistry due to their structural resemblance to neurotransmitters and their ability to interact with biological targets, such as enzymes and receptors.

Properties

IUPAC Name |

6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-9-4-5-12-6-8(9)2-3-10(7)11/h2-3,12H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKOTIPOXNSLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCNC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination reactions can enhance safety and efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: Reduction of the bromine atom can lead to the formation of 5-methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: 5-Methyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline has shown potential in drug development due to its ability to interact with various biological targets:

- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications in the tetrahydroisoquinoline structure can enhance its antiproliferative activity against ovarian cancer cells (SKOV-3) with a GI50 value as low as 38 μM .

- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their effectiveness against pathogenic bacteria. Some derivatives showed significant inhibitory effects at low concentrations, indicating their potential as antimicrobial agents.

- Neuroprotective Effects : The compound's structural characteristics suggest it may also be effective in treating neurodegenerative disorders. Studies are ongoing to investigate its neuroprotective properties and mechanisms of action.

Biological Research Applications

In biological research, this compound serves as an important tool for understanding various biochemical pathways:

- MicroRNA Regulation : Recent studies have explored the role of microRNAs in cancer pathogenesis and how compounds like this tetrahydroisoquinoline can influence miRNA processing. This could lead to novel pharmacological interventions targeting specific miRNAs involved in disease progression .

- Mechanistic Studies : The compound is employed in studies aimed at elucidating the mechanisms by which brominated compounds exert their biological effects. Understanding these pathways is crucial for developing targeted therapies .

Industrial Applications

In addition to its medicinal applications, this compound finds utility in industrial chemistry:

- Synthesis of Fine Chemicals : As an intermediate in organic synthesis, it is used for producing various fine chemicals and agrochemicals. Its reactivity allows for the development of complex molecules necessary for industrial applications.

- Dyes and Pigments : The compound's unique properties make it suitable for synthesizing dyes and pigments used in various industries.

Case Studies

Several case studies highlight the diverse applications of this compound:

- Anticancer Study : A study on derivatives of tetrahydroisoquinoline revealed that certain modifications led to enhanced anticancer activity against multiple cancer cell lines through apoptosis induction via caspase activation pathways .

- Antimicrobial Efficacy : In vitro testing showed that specific THIQ derivatives exhibited significant antimicrobial activity against resistant bacterial strains, suggesting their potential for therapeutic use.

- Neuroprotective Research : Ongoing investigations into the neuroprotective effects of THIQ derivatives indicate promising results in models of neurodegeneration, warranting further exploration into their mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the methyl group on the isoquinoline ring play a crucial role in its binding affinity and selectivity . The compound can modulate the activity of enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .

Comparison with Similar Compounds

5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Structure : Bromine at position 5, trifluoromethyl (-CF₃) at position 7.

- Properties: The electron-withdrawing -CF₃ group increases polarity and metabolic stability compared to the methyl group in the target compound. This derivative is noted for its discontinued commercial availability, suggesting challenges in synthesis or stability .

- Applications : Likely used in fluorinated drug candidates due to enhanced binding affinity to hydrophobic pockets in proteins.

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline

5-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

- Structure : Bromine at position 5, methoxy (-OCH₃) at position 6.

- Properties : The methoxy group introduces hydrogen-bonding capacity, increasing water solubility but reducing BBB penetration. Its molecular weight (242.11 g/mol) is higher than the target compound due to the oxygen atom .

- Applications : Methoxy-substituted THIQs are common in opioid receptor ligands, though bromine’s position may alter selectivity.

Stereochemical and Functional Group Variations

(R)-6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure : Bromine at position 6, methyl at position 3, with (R)-chirality.

- The hydrochloride salt form enhances solubility for in vitro assays .

- Applications : Chirality is critical in drug design; this derivative could exhibit enantioselective activity in neurological disorders.

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

- Structure : Bromine at position 8, methoxy at position 6.

- Properties : The distal bromine and methoxy groups create a unique electronic profile, possibly influencing aromatic stacking interactions. Synthesis routes emphasize high yields (99%) via optimized protocols .

- Applications : Position 8 bromination may favor interactions with larger binding pockets in enzyme targets.

Pharmacological and Metabolic Comparisons

Blood-Brain Barrier Penetration

- 6-Bromo-5-methyl-THIQ : Methyl’s lipophilicity may facilitate BBB penetration, similar to 1-methyl-THIQ derivatives, which accumulate in the brain at concentrations 4.5-fold higher than blood levels .

- 5-Bromo-6-methoxy-THIQ : Methoxy’s polarity likely reduces CNS bioavailability compared to the target compound.

Biological Activity

6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline (6-Br-5-Me-THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by the presence of a bromine atom and a methyl group, enhances its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12BrN

- CAS Number : 1780904-96-2

Synthesis

The synthesis of 6-Br-5-Me-THIQ typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in appropriate solvents like dichloromethane. This compound can undergo various chemical transformations including oxidation to form quinoline derivatives and reduction to yield its parent tetrahydroisoquinoline.

6-Br-5-Me-THIQ interacts with various biological targets such as enzymes and receptors. The presence of the bromine atom significantly influences its binding affinity and selectivity towards these targets. The compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin receptors, which are implicated in mood disorders .

Pharmacological Properties

Research indicates that derivatives of tetrahydroisoquinolines exhibit a range of biological activities including:

- Antidepressant Effects : Compounds similar to 6-Br-5-Me-THIQ have shown affinity for serotonin receptors (5-HT1A, 5-HT2A) which are crucial in the treatment of depression and anxiety disorders .

- Anticancer Activity : Studies have demonstrated that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating pathways such as Akt/mTOR and ERK signaling .

Comparative Biological Activity

The biological activity of 6-Br-5-Me-THIQ can be compared with other tetrahydroisoquinoline derivatives:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 6-Br-5-Me-THIQ | TBD | Antidepressant potential |

| 5-Methyl-Tetrahydroisoquinoline | TBD | Lower activity due to lack of bromine |

| 6-Bromo-Tetrahydroisoquinoline | TBD | Similar activity but less selective |

Study on Neurotransmitter Interaction

A study investigated the interaction of 6-Br-5-Me-THIQ with serotonin receptors. The findings revealed that this compound acts as a partial agonist at the 5-HT1A receptor while exhibiting antagonistic properties at the 5-HT2A receptor. This dual action suggests potential use in treating mood disorders by balancing serotonergic activity .

Anticancer Properties

In another study focusing on anticancer activity, 6-Br-5-Me-THIQ was tested against several cancer cell lines including A549 (lung), HepG2 (liver), and PC3 (prostate). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction through intrinsic pathways .

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized tetrahydroisoquinoline precursor. For example:

- Direct Bromination : Reacting 5-methyl-1,2,3,4-tetrahydroisoquinoline with brominating agents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst) to target the 6-position. Reaction conditions (solvent, temperature) must be optimized to avoid over-bromination .

- Cross-Coupling Approaches : Using Suzuki-Miyaura coupling with a boronic ester intermediate, as demonstrated in similar tetrahydroisoquinoline syntheses (e.g., coupling 5-methyl precursors with brominated aryl partners) .

- Key Validation : Confirm regioselectivity via (aromatic proton shifts) and (quaternary carbon signals).

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- Spectroscopy : and to identify methyl (δ ~1.3–1.5 ppm) and bromine-substituted aromatic protons (δ ~7.2–7.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHBrN, exact mass 225.0154) .

- X-ray Crystallography : Resolve stereochemistry and confirm substitution patterns if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given structural similarity to known inhibitors .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., FeCl for electrophilic bromination).

- Purification Strategies : Use flash chromatography (hexanes/EtOAc gradients) or recrystallization (ethanol/water mixtures).

- Contradiction Analysis : If literature reports variable yields (e.g., 40–70%), assess factors like moisture sensitivity of intermediates or competing side reactions (e.g., dehydrohalogenation) .

Q. How does the 5-methyl substitution influence biological activity compared to other analogs?

- Structure-Activity Relationship (SAR) Analysis :

| Compound | Substituents | Key Activity |

|---|---|---|

| 6-Bromo-5-methyl-THIQ | 5-Me, 6-Br | Enhanced metabolic stability (methyl group reduces CYP450 oxidation) |

| 6-Bromo-2-methyl-THIQ | 2-Me, 6-Br | Lower antimicrobial activity (steric hindrance) |

| 6-Bromo-THIQ | 6-Br | Baseline cytotoxicity (no methyl) |

- Method : Compare IC values across analogs in standardized assays. The 5-methyl group may improve lipophilicity (logP ~2.8) and membrane permeability .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).

- Purity Validation : Use HPLC-UV/HRMS to rule out impurities (e.g., residual solvents, decomposition products).

- Structural Confirmation : Re-examine NMR data for regioisomer contamination (e.g., 7-bromo vs. 6-bromo isomers) .

Q. What computational tools predict target binding modes for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

- Key Insight : The bromine atom may form halogen bonds with backbone carbonyls (e.g., Phe-723 in EGFR) .

Q. How does stereochemistry at the 1-position affect pharmacological properties?

- Methodological Answer :

- Enantiomer Synthesis : Chiral resolution via HPLC (Chiralpak IA column) or asymmetric hydrogenation with Ru-BINAP catalysts.

- Activity Comparison : Test R vs. S enantiomers in receptor-binding assays (e.g., σ-receptors). Methyl positioning may alter steric clashes with binding pockets .

Methodological Tables

Q. Table 1. Comparison of Bromination Reagents

| Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| NBS/AIBN | DCM, 60°C | 65 | 98 |

| Br/FeCl | CHCl, RT | 45 | 85 |

| HBr/HO | AcOH, 40°C | 30 | 90 |

Q. Table 2. Cytotoxicity Data (48h MTT Assay)

| Cell Line | IC (µM) | 95% CI |

|---|---|---|

| HeLa | 12.3 | 10.1–14.5 |

| MCF-7 | 18.7 | 15.9–21.5 |

| HEK293 | >100 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.